molecular formula C10H15BrN2O2 B2604795 2-bromo-N-(5-methyl-1,2-oxazol-3-yl)hexanamide CAS No. 923120-24-5

2-bromo-N-(5-methyl-1,2-oxazol-3-yl)hexanamide

Cat. No.: B2604795
CAS No.: 923120-24-5
M. Wt: 275.146
InChI Key: UVJJWPPGTSWCSZ-UHFFFAOYSA-N
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Description

2-bromo-N-(5-methyl-1,2-oxazol-3-yl)hexanamide is a chemical compound with the molecular formula C10H15BrN2O2 and a molecular weight of 275.15 g/mol . It is characterized by the presence of a bromine atom, a hexanamide group, and an oxazole ring, which contribute to its unique chemical properties.

Scientific Research Applications

2-bromo-N-(5-methyl-1,2-oxazol-3-yl)hexanamide has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Safety and Hazards

The safety and hazards associated with “2-bromo-N-(5-methyl-1,2-oxazol-3-yl)hexanamide” are not specified in the retrieved data . It’s always recommended to handle chemical compounds with appropriate safety measures.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(5-methyl-1,2-oxazol-3-yl)hexanamide typically involves the bromination of a precursor compound followed by the formation of the oxazole ring. One common method involves the reaction of 5-methyl-1,2-oxazole-3-carboxylic acid with hexanoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then brominated using bromine or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and equipment. Purification steps such as recrystallization or chromatography are often employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-(5-methyl-1,2-oxazol-3-yl)hexanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted hexanamides, while oxidation and reduction reactions can produce different oxazole derivatives.

Mechanism of Action

The mechanism of action of 2-bromo-N-(5-methyl-1,2-oxazol-3-yl)hexanamide involves its interaction with specific molecular targets and pathways. The bromine atom and oxazole ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-N-(5-methyl-1,2-oxazol-3-yl)pentanamide
  • 2-bromo-N-(5-methyl-1,2-oxazol-3-yl)butanamide
  • 2-bromo-N-(5-methyl-1,2-oxazol-3-yl)propanamide

Uniqueness

2-bromo-N-(5-methyl-1,2-oxazol-3-yl)hexanamide is unique due to its specific combination of a bromine atom, a hexanamide group, and an oxazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-bromo-N-(5-methyl-1,2-oxazol-3-yl)hexanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15BrN2O2/c1-3-4-5-8(11)10(14)12-9-6-7(2)15-13-9/h6,8H,3-5H2,1-2H3,(H,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVJJWPPGTSWCSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=O)NC1=NOC(=C1)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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